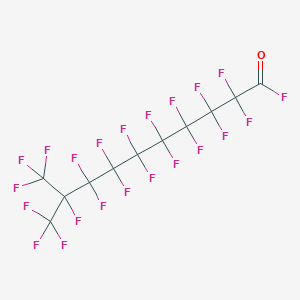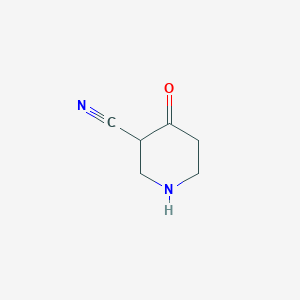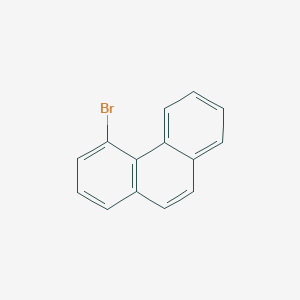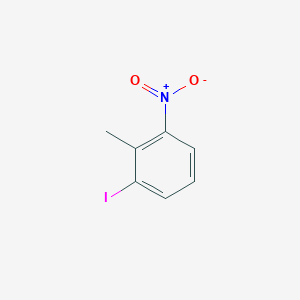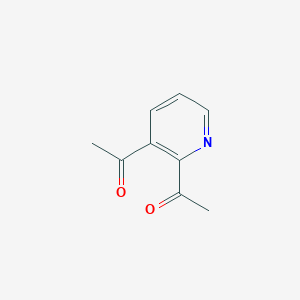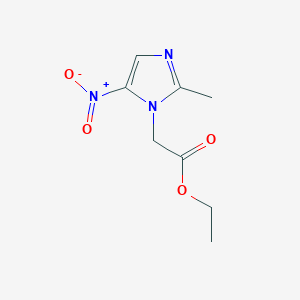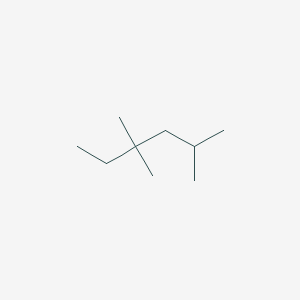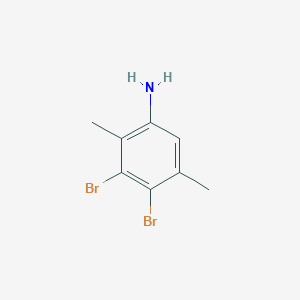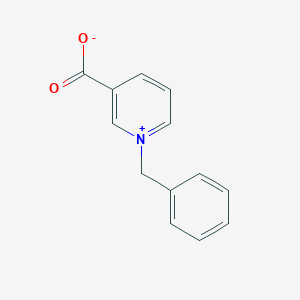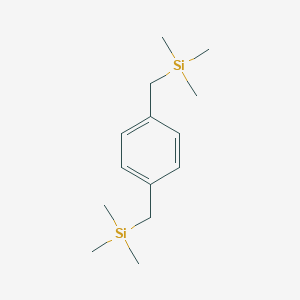
Silane, (1,4-phenylenebis(methylene))bis(trimethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is an organosilicon compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 214°C. This compound is also known as Bis(trimethylsilyl)methylenebenzene or TMSB. The purpose of
Mecanismo De Acción
The mechanism of action of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is not well understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors and facilitates the transport of electrons or holes through the material. It has also been suggested that the compound can act as a reducing agent and donate electrons to other molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Silane, (1,4-phenylenebis(methylene))bis(trimethyl). However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. It has also been shown to be stable under physiological conditions and does not undergo any significant degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its ease of synthesis and purification. The compound can be synthesized in relatively high yields and purified using standard column chromatography techniques. It is also relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its limited solubility in water. This can make it difficult to use in aqueous-based experiments. Additionally, the compound is relatively expensive and may not be suitable for large-scale applications.
Direcciones Futuras
There are several potential future directions for the research on Silane, (1,4-phenylenebis(methylene))bis(trimethyl). One of the major areas of interest is the development of new semiconducting materials based on this compound. The synthesis of novel conjugated polymers and other organic semiconductors could lead to the development of more efficient and cost-effective electronic devices.
Another potential area of research is the use of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) in the field of catalysis. The compound has been shown to exhibit catalytic activity in certain reactions, and further studies could lead to the development of new catalysts with improved activity and selectivity.
Conclusion:
In conclusion, Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is a versatile compound with potential applications in various fields. Its ease of synthesis and purification, as well as its relatively non-toxic nature, make it an attractive candidate for further research. The development of new semiconducting materials and catalysts based on this compound could lead to significant advancements in the fields of electronics and chemistry.
Métodos De Síntesis
The synthesis of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) involves the reaction of bis(trimethylsilyl)methane with 1,4-dibromobenzene in the presence of a palladium catalyst. This reaction produces the desired compound along with tetramethyldisiloxane as a byproduct. The yield of the reaction is around 60%, and the purity of the product can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a precursor for the synthesis of novel semiconducting materials that can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). It has also been used as a building block for the synthesis of conjugated polymers that exhibit high charge carrier mobility and excellent photovoltaic properties.
Propiedades
Número CAS |
17557-09-4 |
|---|---|
Nombre del producto |
Silane, (1,4-phenylenebis(methylene))bis(trimethyl |
Fórmula molecular |
C14H26Si2 |
Peso molecular |
250.53 g/mol |
Nombre IUPAC |
trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
Clave InChI |
IYXXYCYJDDVART-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
Otros números CAS |
17557-09-4 |
Sinónimos |
Silane,[1,4-phenylenebis(methylene)]bis[trimethyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



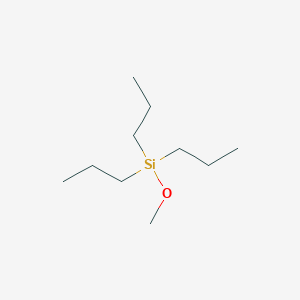
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
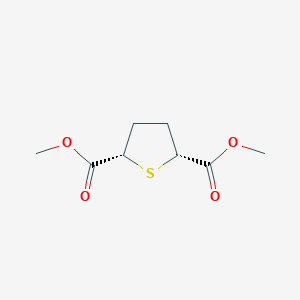
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
